molecular formula C₂¹³C₆H₈O₃ B1147701 Methyl Paraben-13C6 CAS No. 1581694-95-2

Methyl Paraben-13C6

Cat. No. B1147701
Key on ui cas rn: 1581694-95-2
M. Wt: 158.1
InChI Key:
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Patent
US05731432

Procedure details

A mixture of 1.0 mmol of methyl 4-hydroxybenzoate, 2.0 mmol of allyl bromide, 5.0 mmol of K2CO3 in 2 mL of acetone was stirred for 16 h. Extraction provided methyl 4-allyloxybenzoate.
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
2 mmol
Type
reactant
Reaction Step One
Name
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][CH:3]=1.[CH2:12](Br)[CH:13]=[CH2:14].C([O-])([O-])=O.[K+].[K+]>CC(C)=O>[CH2:14]([O:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:10][CH:11]=1)[CH:13]=[CH2:12] |f:2.3.4|

Inputs

Step One
Name
Quantity
1 mmol
Type
reactant
Smiles
OC1=CC=C(C(=O)OC)C=C1
Name
Quantity
2 mmol
Type
reactant
Smiles
C(C=C)Br
Name
Quantity
5 mmol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
2 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Extraction

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C=C)OC1=CC=C(C(=O)OC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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